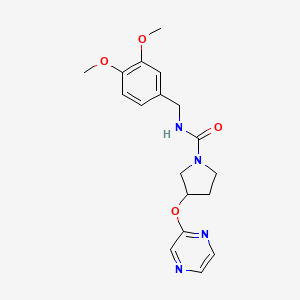

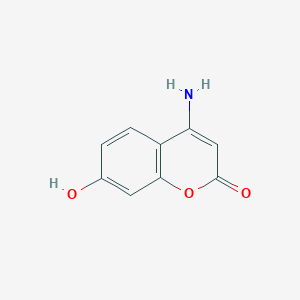

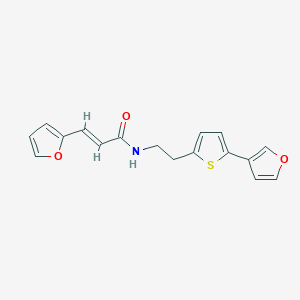

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity. JNJ-40411813 has been the focus of recent scientific research due to its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Applications De Recherche Scientifique

Synthesis and Characterization

- Pyridone Analogues Synthesis : A study by Richards and Hofmann (1978) details the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, including a compound similar to the one , which was achieved through a Mannich reaction (Richards & Hofmann, 1978).

Biological Activities

- Cytotoxicity Assessment : Hassan et al. (2014) synthesized 5-Aminopyrazole derivatives and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, providing insight into similar pyrazine-based compounds' potential biological activities (Hassan, Hafez, & Osman, 2014).

- Antioxidant and Antitumor Activities : El‐Borai et al. (2013) investigated the antioxidant and antitumor activities of pyrazolopyridine derivatives, highlighting the potential biomedical applications of similar compounds (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Chemical Interactions and Molecular Modeling

- Molecular Interaction Study : Shim et al. (2002) performed a study on a molecule structurally similar to the compound , focusing on its interaction with the CB1 cannabinoid receptor. This study provides insights into the molecular interactions and modeling of similar compounds (Shim et al., 2002).

Supramolecular Chemistry

- Cocrystal Studies : Babu et al. (2007) explored the formation of cocrystals involving carboxamide and pyridine N-oxides, which could be relevant for understanding the supramolecular chemistry of similar pyrazine-containing compounds (Babu, Reddy, & Nangia, 2007).

Synthetic Pathways

- Heterobicycles Synthesis : Brown and Cowden (1982) reported the synthesis of heterobicycles with pyrazinyl substituents, which may offer insights into synthetic methods applicable to the compound (Brown & Cowden, 1982).

Antimicrobial and Antitubercular Activities

- Antitubercular and Antibacterial Activities : Bodige et al. (2020) synthesized carboxamide derivatives with significant antitubercular and antibacterial activities, demonstrating the potential use of similar compounds in treating infections (Bodige et al., 2020).

Heterocyclic Compounds in Pharmaceuticals

- Role in Pharmaceuticals : Higasio and Shoji (2001) discussed the importance of nitrogen-containing heterocyclic compounds, like pyrazines, in pharmaceutical applications, highlighting their biological significance (Higasio & Shoji, 2001).

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-pyrazin-2-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-24-15-4-3-13(9-16(15)25-2)10-21-18(23)22-8-5-14(12-22)26-17-11-19-6-7-20-17/h3-4,6-7,9,11,14H,5,8,10,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZXPVOOUHNANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=CN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxybenzyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)

![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)

![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2555408.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2555411.png)